molecular formula C30H22O10 B019329 Chamaechromone

Chamaechromone

Cat. No.: B019329
M. Wt: 542.5 g/mol
InChI Key: KLKLIUIRQAMTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chamaechromone has a wide range of scientific research applications:

Safety and Hazards

When handling Chamaechromone, it’s recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . In case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, seek immediate medical attention .

Mechanism of Action

Target of Action

Chamaechromone, a biflavonoid ingredient isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae), has been found to possess anti-hepatitis B virus (HBV) effects . The primary target of this compound is the surface antigen of HBV (HBsAg) . HBsAg is a key component of the hepatitis B virus and plays a crucial role in the viral life cycle, making it a significant target for antiviral strategies.

Mode of Action

It is known that this compound possesses anti-hbv effects, indicating that it likely interacts with hbsag in a way that inhibits the virus’s ability to infect and replicate within host cells .

Result of Action

The primary result of this compound’s action is its anti-HBV effects . By targeting and interacting with HBsAg, this compound can inhibit the hepatitis B virus’s ability to infect and replicate within host cells. This can potentially reduce the viral load in the body, alleviating symptoms and slowing the progression of the disease.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil where Stellera chamaejasme grows can affect the level of this compound . Additionally, the compound’s interaction with the microbial community in the rhizosphere soil of Stellera chamaejasme can also influence its action . These factors highlight the importance of the environment in determining the effectiveness of naturally derived compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chamaechromone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the roots of Stellera chamaejasme L. using solvents like methanol and ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Stellera chamaejasme L. are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents, and the extract is purified through chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chamaechromone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavonoids.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products:

Properties

IUPAC Name

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKLIUIRQAMTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Chamaechromone and where is it found?

A1: this compound is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]

Q2: What are the reported biological activities of this compound?

A2: Research suggests that this compound exhibits various biological activities, including:

  • Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []
  • Antifungal activity: this compound demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]
  • Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]
  • Nematicidal activity: this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []
  • Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []

Q3: How is this compound metabolized in the human body?

A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of this compound, suggesting it undergoes both phase I and phase II metabolism. []

Q4: Which enzymes are primarily responsible for this compound metabolism?

A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in this compound hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies in rats show that after oral administration of this compound, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including this compound, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q6: What analytical techniques are commonly used for identifying and quantifying this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound, including:

  • High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of this compound in plant extracts. [, ]
  • Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples like urine, feces, and plasma. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of this compound and its derivatives. [, , , , ]

Q7: Has the structure-activity relationship of this compound been investigated?

A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in this compound could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for this compound.

Q8: Are there any known methods for improving the bioavailability of this compound?

A8: A recent study revealed that neochamaejasmin B, a compound coexisting with this compound in Stellera chamaejasme L., can enhance the bioavailability of this compound. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing this compound bioavailability is warranted.

Q9: What are the potential environmental impacts of this compound?

A9: While this compound exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]

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